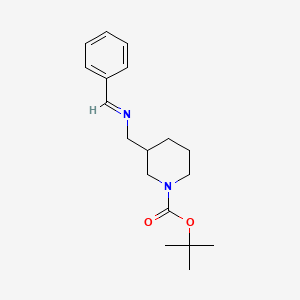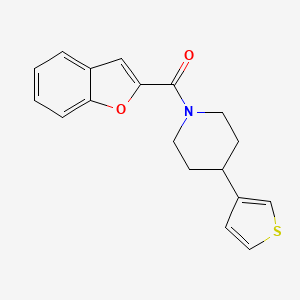
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various piperidine derivatives, which are often used in the synthesis of biologically active compounds, including proteinkinase inhibitors, nociceptin antagonists, and anticancer drugs. Piperidine structures are prevalent in pharmaceutical chemistry due to their presence in a variety of therapeutic agents.
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step reactions starting from various piperidine-based precursors. For example, the asymmetric synthesis of a piperidine derivative used as a key intermediate for a proteinkinase inhibitor starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves a 49% overall yield . Another study reports the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, with an enantiomeric excess of over 98% . These methods suggest potential industrial applications due to their mild conditions and high yields.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to predict and confirm the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including diastereoselective reductions, isomerizations, and condensation reactions. These reactions are crucial for modifying the piperidine core to introduce different functional groups that are essential for the biological activity of the final compounds. For example, a tert-butyl piperazine derivative was synthesized through amination, using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. These properties are essential for the compound's suitability in pharmaceutical formulations. The thermal stability and reactivity can be assessed through thermal analyses, while spectroscopic techniques provide insights into the electronic and structural characteristics of the compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of small molecule anticancer drugs, highlighting its crucial role in developing therapies targeting the PI3K/AKT/mTOR pathway, which is significant for cell growth and survival. The efficient synthesis methods for such intermediates are vital for advancing cancer treatment options (Zhang et al., 2018).
- It also plays a role in creating intermediates for nociceptin antagonists, compounds that could potentially treat a variety of conditions due to their role in pain modulation (Jona et al., 2009).
Anticancer and Antimicrobial Agents
- Research into metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes has shown that derivatives of tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate, among others, exhibit significant anticancer and antimicrobial properties. These findings underscore the compound's potential in developing new therapeutic agents (Ray et al., 2007).
Chemical Synthesis and Structural Studies
- The compound is utilized in synthesizing diverse chemical structures, demonstrating its flexibility as a precursor or intermediate in organic synthesis. Such applications include the development of novel azetidin-2-ones and the transformation into various piperidine-3-carboxylates, showcasing its utility in synthesizing compounds with potential biological activities (D’hooghe et al., 2008).
Contribution to Heterocyclic Chemistry
- Furthermore, its involvement in the synthesis of heterocyclic compounds, such as pyridinones and their derivatives, highlights its significance in exploring new chemical entities that could have various pharmaceutical applications. These contributions are crucial for discovering new drugs and understanding chemical reactions (Shatsauskas et al., 2017).
Safety and Hazards
The safety data sheet for “tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(benzylideneamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-7-10-16(14-20)13-19-12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,7,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFLGAWUZYHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)
![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)